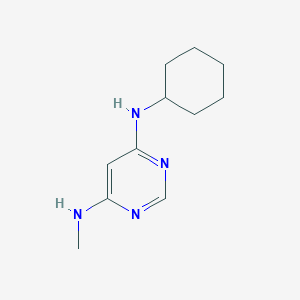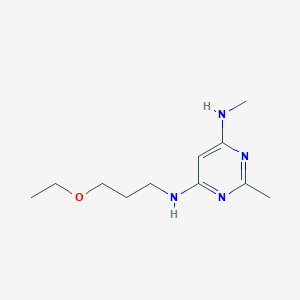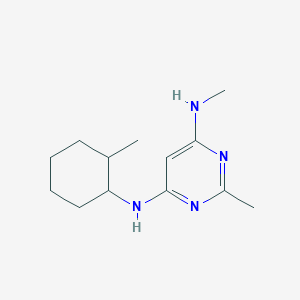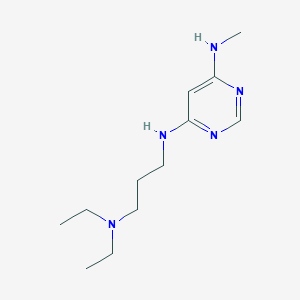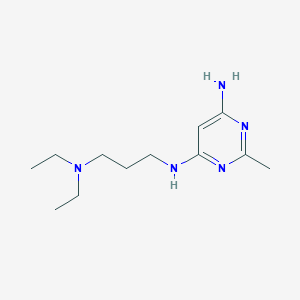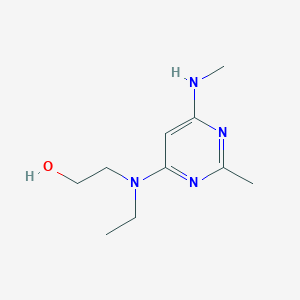
2-(Ethyl(2-methyl-6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol
Descripción general
Descripción
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as the nucleotides cytosine, thymine, and uracil . Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction . These techniques provide information about the compound’s molecular weight, functional groups, and three-dimensional structure.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. Common reactions include substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods . These properties are important for understanding how the compound behaves under different conditions.Aplicaciones Científicas De Investigación
Inhibitors of Biological Pathways
Research by Asghari et al. (2016) demonstrates the synthesis of new derivatives related to the pyrimidine structure, which were evaluated as potential inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in inflammatory and allergic processes. The study found that specific derivatives showed notable inhibitory activity, suggesting potential therapeutic applications in diseases where 15-LO plays a key role (Asghari et al., 2016).
Molecular Structure and Electronic Properties
Acosta et al. (2013) investigated the structure and hydrogen-bonded assembly of various 4,6-disubstituted 2-amino-5-formylpyrimidines, highlighting differences in ring conformations and electronic structures. These findings are relevant for understanding the molecular interactions and assembly of these compounds in crystalline structures, which could influence their pharmaceutical and material science applications (Acosta et al., 2013).
Anticancer and Anti-inflammatory Agents
A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase (anti-inflammatory) activities. This research underscores the potential of pyrimidine derivatives in the development of new therapeutic agents for cancer and inflammation-related conditions (Rahmouni et al., 2016).
Catalysis and Polymerization
Nyamato et al. (2016) explored the use of nickel(II) complexes chelated by (amino)pyridine ligands, including derivatives of the pyrimidine structure, in ethylene oligomerization. These complexes act as catalysts, offering insights into the design of more efficient catalysts for polymer production (Nyamato et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[ethyl-[2-methyl-6-(methylamino)pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-14(5-6-15)10-7-9(11-3)12-8(2)13-10/h7,15H,4-6H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWOQHVVELQKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=NC(=C1)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethyl(2-methyl-6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



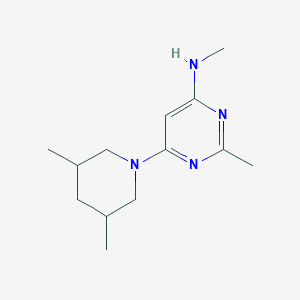
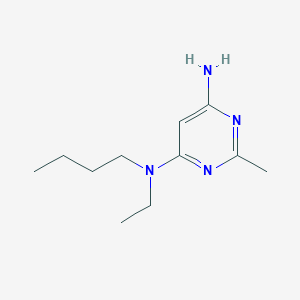
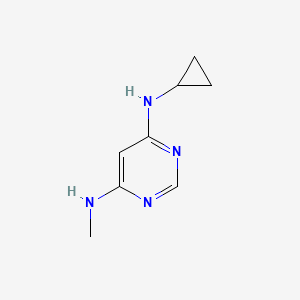
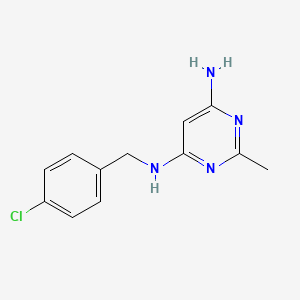
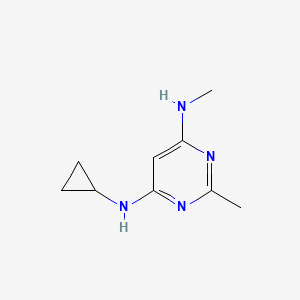
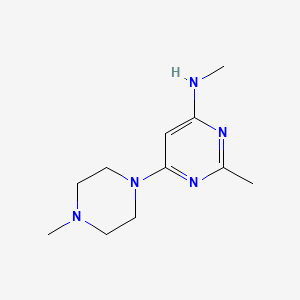
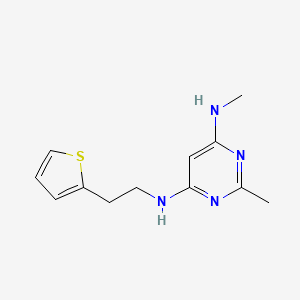
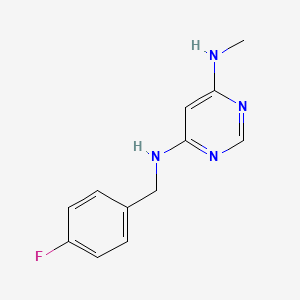
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine](/img/structure/B1470691.png)
